![molecular formula C14H12BrNO3S3 B2440722 5-bromo-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide CAS No. 1327320-74-0](/img/structure/B2440722.png)
5-bromo-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-bromo-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide, also known as compound 1, is a novel sulfonamide derivative that has gained attention in recent years due to its potential application in scientific research. This compound has been synthesized using a variety of methods and has been found to exhibit unique biochemical and physiological effects. In
Scientific Research Applications
Synthetic Routes and Derivatization
The synthesis and derivatization of sulfonamide derivatives, including those based on thiophene and furan scaffolds, have been a subject of research due to their potential in creating novel compounds with varied applications. Hartman and Halczenko (1990) detailed the preparation of novel arylsulfonylthiophene- and furan-2-sulfonamides, demonstrating the versatility of these compounds in chemical synthesis. The study highlighted methods for achieving bromomethyl analogues and subsequent amine derivatives of thiophenesulfonamides, underscoring the compound's synthetic utility (Hartman & Halczenko, 1990).
Pharmacological Potentials
In pharmacological research, sulfonamide derivatives have been investigated for various biological activities. One study reported the synthesis of thiophene sulfonamide derivatives and evaluated their urease inhibition and hemolytic activities. These compounds, including variations synthesized from 5-bromo-thiophene-2-sulfonamide, showed significant biological activity, with particular derivatives exhibiting potent urease inhibition. This underscores the potential of such compounds in developing new pharmacological agents (Noreen et al., 2017).
Material Science Applications
The interaction of thiophene derivatives with micellar solutions of anionic surfactants has been explored to understand their solubilization behavior, which is crucial for their applications in material science. Saeed et al. (2017) conducted detailed investigations on the solubilization of thiophene derivatives, including 5-bromothiophene-2-sulfonamide, by sodium dodecyl sulphate (SDS) micellar solutions. The study provided insights into the thermodynamics of solubilization, offering a foundation for the use of these compounds in the development of materials with tailored properties (Saeed et al., 2017).
properties
IUPAC Name |
5-bromo-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3S3/c15-13-3-4-14(21-13)22(17,18)16(8-11-5-7-20-10-11)9-12-2-1-6-19-12/h1-7,10H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEZYIMTLOHEIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(CC2=CSC=C2)S(=O)(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.